2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide
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Overview
Description
2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the quinazoline family and has a complex structure that makes it an interesting target for synthesis and study.
Mechanism of Action
The mechanism of action of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to affect the expression of various genes involved in cancer cell growth and inflammation. Additionally, it has been shown to have an effect on the immune system, specifically on the activity of immune cells involved in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide in lab experiments include its potential anti-cancer and anti-inflammatory properties. Additionally, its complex structure makes it an interesting target for synthesis and study. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for expertise in organic chemistry to synthesize it.
Future Directions
There are many potential future directions for the study of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide. One direction is to further study its anti-cancer properties and investigate its potential as a treatment for various types of cancer. Another direction is to investigate its potential as a treatment for inflammatory diseases. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 4-((3,5-dimethoxyphenyl)amino)quinazoline-2-thiol, which is then reacted with isopentyl chloroacetate to form the desired compound.
Scientific Research Applications
The potential applications of 2-((4-((3,5-dimethoxyphenyl)amino)quinazolin-2-yl)thio)-N-isopentylacetamide in scientific research are vast. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-15(2)9-10-24-21(28)14-31-23-26-20-8-6-5-7-19(20)22(27-23)25-16-11-17(29-3)13-18(12-16)30-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHFUOAKOGTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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